(5-Chloroisoquinolin-1-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(5-chloroisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-5,13H,6H2 |
InChI Key |
IYQUEHVYKXTKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2CO)C(=C1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Chloroisoquinolin 1 Yl Methanol and Analogous Structures
Retrosynthetic Strategies for the (5-Chloroisoquinolin-1-yl)methanol Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For this compound, this process involves strategically breaking down the molecule into simpler, commercially available, or easily synthesizable precursors.
Disconnection Approaches for the Isoquinoline (B145761) Heterocycle Core
The core isoquinoline structure can be disconnected in several ways, suggesting different forward synthetic strategies. Key retrosynthetic disconnections for the isoquinoline ring system often involve breaking the bonds formed during classical cyclization reactions.
A common strategy involves disconnecting the C1-N and C4-C4a bonds, which points towards the Pomeranz-Fritsch reaction . wikipedia.orgorganicreactions.orgquimicaorganica.org This approach would start from a substituted benzaldehyde (B42025) and an aminoacetaldehyde acetal (B89532). Another powerful disconnection breaks the N-C1 and C8a-C1 bonds, suggesting a Bischler-Napieralski or Pictet-Spengler type synthesis. organicreactions.orgpharmaguideline.comwikipedia.org These methods typically utilize a β-phenylethylamine derivative which undergoes cyclization. A further disconnection can be made at the C3-C4 bond, which is less common in classical methods but is achievable through modern transition-metal-catalyzed approaches.
A retrosynthetic strategy based on palladium-catalyzed α-arylation of ketones has also been described, which allows for a convergent assembly of the isoquinoline skeleton from readily available precursors. nih.gov This approach highlights the power of modern synthetic methods in creating diverse isoquinoline structures.
Strategic Planning for C5-Chlorine Atom Incorporation and C1-Hydroxymethyl Group Installation
The presence of the chlorine atom at the C5 position and the hydroxymethyl group at the C1 position requires careful strategic planning.
C5-Chlorine Atom Incorporation: The chloro substituent can be introduced at various stages of the synthesis. One approach is to start with a pre-chlorinated starting material, such as a 2-chloro-substituted benzaldehyde or phenylethylamine derivative. This is often the most straightforward method. Alternatively, the chlorine atom can be introduced later in the synthetic sequence via electrophilic chlorination of the isoquinoline or a precursor. However, this can lead to regioselectivity issues, and the electronic nature of the existing substituents on the benzene (B151609) ring will direct the position of chlorination.
C1-Hydroxymethyl Group Installation: The C1-hydroxymethyl group can be introduced in several ways. One common method is the reduction of a C1-carboxylic acid or ester derivative of the isoquinoline. This precursor can be synthesized through various methods, including the Reissert reaction. Another approach involves the direct introduction of a formyl group at the C1 position, followed by reduction. The hydroxymethyl group can also be installed by reacting the isoquinoline with a suitable one-carbon electrophile. In some named reactions, the C1 substituent is determined by the choice of the carbonyl component in the cyclization step. For instance, in the Pictet-Spengler reaction, using an α-hydroxy aldehyde or its equivalent could potentially install the hydroxymethyl group directly during the ring formation. organicreactions.org
Classical and Contemporary Annulation Reactions for Isoquinoline Ring Formationquimicaorganica.orgorganicreactions.orgpharmaguideline.comnih.govmdpi.comnih.govnumberanalytics.com
The formation of the isoquinoline ring, a process known as annulation, can be achieved through a variety of classical and modern synthetic methods.
Adaptations of Traditional Named Reactions in Isoquinoline Synthesis: Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch Methodologiesquimicaorganica.orgorganicreactions.orgpharmaguideline.comnih.govmdpi.com
Several classical named reactions have been the cornerstones of isoquinoline synthesis for over a century. These methods have been adapted and modified to create a wide array of substituted isoquinolines.
The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which is then oxidized to the isoquinoline. pharmaguideline.comwikipedia.orgjk-sci.comquimicaorganica.orgorganic-chemistry.org This reaction is particularly useful for synthesizing 1-substituted isoquinolines. pharmaguideline.com The reaction proceeds through an intramolecular electrophilic aromatic substitution, and the presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.comquimicaorganica.org
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. organicreactions.orgpharmaguideline.comnumberanalytics.comquimicaorganica.orgquimicaorganica.org Subsequent oxidation is required to form the aromatic isoquinoline ring. This reaction is highly versatile and has been extensively used in the synthesis of natural products. nih.gov The reaction conditions can be mild, especially when the aromatic ring is activated with electron-donating groups. pharmaguideline.com
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines by reacting a benzaldehyde with an aminoacetaldehyde dialkyl acetal in the presence of a strong acid. wikipedia.orgorganicreactions.orgquimicaorganica.orgnumberanalytics.comthermofisher.comchemistry-reaction.com The reaction involves the formation of a Schiff base intermediate, which then cyclizes. wikipedia.orgquimicaorganica.orgchemistry-reaction.com While powerful, this reaction can sometimes suffer from low yields due to competing side reactions. quimicaorganica.org
| Reaction | Starting Materials | Key Intermediate | Product |
| Bischler-Napieralski | β-phenylethylamide | Nitrilium ion or dichlorophosphoryl imine-ester | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde acetal | Schiff base (Benzalaminoacetal) | Isoquinoline |
Recent Advances in Domino and Cascade Cyclization Strategies for Isoquinolinesorganicreactions.orgnih.govnih.govnumberanalytics.com
Recent developments include domino reactions that combine several bond-forming events in one sequence. For example, a domino Knoevenagel/Michael/cyclization reaction has been developed for the synthesis of fused isoquinoline derivatives in an aqueous medium. rsc.org Another approach involves a radical cascade reaction of o-alkynylbenzamides to produce isoquinoline-1,3,4(2H)-triones. acs.org These methods often offer advantages in terms of atom economy and environmental friendliness.
Transition-Metal-Catalyzed Approaches for Isoquinoline Constructionquimicaorganica.orgorganicreactions.orgpharmaguideline.comwikipedia.orgnih.govnih.govmdpi.comnih.govnumberanalytics.comquimicaorganica.orgnih.govrsc.orgacs.orgacs.org
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. researchgate.netresearchgate.netresearchgate.netucla.edursc.orgresearchgate.net These methods often proceed under milder conditions and with higher functional group tolerance compared to classical methods.
Palladium-catalyzed reactions have been widely employed for isoquinoline synthesis. nih.govmdpi.comacs.orgorganic-chemistry.orgacs.orgrsc.org One notable strategy involves the palladium-catalyzed α-arylation of ketones, followed by cyclization to form the isoquinoline ring. nih.gov Another approach is the Larock isoquinoline synthesis, which is a palladium-catalyzed cyclization/cross-coupling cascade. acs.org Palladium catalysts have also been used in sequential coupling-imination-annulation reactions to afford various substituted isoquinolines. organic-chemistry.org
Rhodium-catalyzed reactions are also prominent in modern isoquinoline synthesis. researchgate.netresearchgate.netrsc.orgacs.orgrsc.orgacs.orgthieme-connect.comresearchgate.netacs.org Rhodium(III)-catalyzed C-H activation and annulation of benzimidates with alkynes is a powerful method for constructing isoquinoline derivatives. rsc.orgacs.orgthieme-connect.com These reactions often proceed with high regioselectivity. researchgate.netacs.org
Copper-catalyzed reactions offer a cost-effective and environmentally friendly alternative for isoquinoline synthesis. nih.govorganic-chemistry.orgrsc.orgnih.govrsc.org Copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides a facile route to isoquinolines and their N-oxides in water. nih.govrsc.orgrsc.org Copper catalysts have also been used in cascade reactions to produce highly functionalized isoquinolines. organic-chemistry.org
Iridium-catalyzed reactions have also been developed for the synthesis of fused isoquinolines through a C-H/C-H activation/cyclization sequence. thieme-connect.com
| Metal Catalyst | General Reaction Type | Key Features |
| Palladium | α-Arylation/Cyclization, Annulation | Convergent, High yields, Tolerates various functional groups |
| Rhodium | C-H Activation/Annulation | High regioselectivity, Milder conditions |
| Copper | Intramolecular Cyclization, Cascade Reactions | Cost-effective, Environmentally friendly (e.g., in water) |
| Iridium | C-H/C-H Activation/Cyclization | Synthesis of fused isoquinoline systems |
Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions
Palladium catalysis is a cornerstone in the synthesis of heterocyclic compounds, including isoquinolines. Its versatility allows for both the construction of the heterocyclic ring system through cyclization and the introduction of various substituents via cross-coupling reactions.
Palladium-catalyzed C-H activation has emerged as a highly effective method for the synthesis of isoquinoline and isoquinolinone derivatives. mdpi.com This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy. A common strategy involves the annulation of N-methoxybenzamides with various coupling partners. For instance, the reaction of N-methoxybenzamides with 2,3-allenoic acid esters, catalyzed by palladium, yields 3,4-substituted hydroisoquinolinones with high regioselectivity. mdpi.com
The proposed mechanism for this transformation typically begins with the coordination of the palladium(II) catalyst to the N-methoxybenzamide. mdpi.com This is followed by N-metalation and subsequent ortho-C-H activation, often assisted by a base, to form a five-membered cyclopalladated intermediate. The coupling partner, such as an allene, then coordinates to and inserts into the palladium-carbon bond. A final reductive elimination step furnishes the desired isoquinolinone product and regenerates the active palladium(0) catalyst. mdpi.com
Recent advancements have also demonstrated palladium-catalyzed cascade reactions involving multiple C-H activations for the synthesis of complex heterocyclic systems. researchgate.net For example, a three-component annulation reaction involving multiple C-H activations has been developed to create succinimide-fused tricyclic scaffolds. researchgate.net These methods highlight the potential for synthesizing diverse isoquinoline-based structures through carefully designed palladium-catalyzed C-H functionalization cascades. mdpi.comresearchgate.net
Palladium-catalyzed cross-coupling reactions are indispensable for diversifying the isoquinoline scaffold, including the introduction of substituents onto a pre-existing chloroisoquinoline core. Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of C-C bonds, enabling the attachment of aryl, vinyl, and alkynyl groups, respectively.
The Suzuki-Miyaura coupling is a widely used method for creating biaryl compounds and involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is tolerant of a wide range of functional groups and is effective for coupling arylboronic acids or esters to chloroisoquinolines. nih.gov The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca
The Heck reaction provides a means to form C-C bonds between an organohalide and an alkene. libretexts.org This reaction is catalyzed by a palladium complex in the presence of a base. The catalytic cycle includes oxidative addition of the palladium(0) catalyst to the halide, migratory insertion of the olefin, β-hydride elimination to form the product, and regeneration of the catalyst. libretexts.org
The efficiency and applicability of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the development of highly active catalysts allows for reactions to be carried out with very low catalyst loadings, sometimes in the parts per million (ppm) range. nih.govyoutube.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Diversification
| Reaction Name | Coupling Partners | Bond Formed | Key Features |
| Suzuki-Miyaura | Organoboron compound + Halide/Triflate | C(sp²)-C(sp²) | High functional group tolerance, mild conditions. libretexts.org |
| Heck | Alkene + Halide/Triflate | C(sp²)-C(sp²) | Forms substituted alkenes. libretexts.org |
| Sonogashira | Terminal alkyne + Halide/Triflate | C(sp²)-C(sp) | Synthesis of aryl- and vinyl-alkynes. |
| Buchwald-Hartwig | Amine/Alcohol + Halide/Triflate | C(sp²)-N/O | Formation of arylamines and aryl ethers. |
| Stille | Organostannane + Halide/Triflate | C(sp²)-C(sp²) | Tolerant of a wide variety of functional groups. |
| Negishi | Organozinc compound + Halide/Triflate | C(sp²)-C(sp²) | High reactivity of organozinc reagents. nih.gov |
This table provides a general overview and is not exhaustive.
Rhodium-Catalyzed C-H Activation and Annulation Pathways
Rhodium catalysis has become a powerful tool for the synthesis of isoquinolines and related heterocycles, often proceeding through C-H activation and annulation pathways. These methods offer high efficiency and regioselectivity.
Rhodium(III)-catalyzed C-H activation is a prominent strategy for constructing isoquinoline and isoquinolone scaffolds. rsc.orgorganic-chemistry.orgacs.org These reactions typically employ a directing group on the aromatic substrate to guide the catalyst to a specific C-H bond for activation. The general mechanism often involves a C-H activation step to form a rhodacycle intermediate, followed by coordination and insertion of a coupling partner (e.g., an alkyne or alkene), and subsequent reductive elimination to furnish the annulated product. researchgate.net
For example, the synthesis of isoquinolines can be achieved through the Rh(III)-catalyzed reaction of arylaldimines with alkynes. researchgate.net Similarly, the reaction of benzamides with alkynes or alkenes, often in the presence of an oxidant like a copper(II) salt, can produce isoquinolinones. whiterose.ac.uk Vinyl esters have also been utilized as acetylene (B1199291) equivalents in these annulation reactions. whiterose.ac.uk
Mechanistic studies, including DFT calculations, have provided a deeper understanding of these transformations. For instance, in the annulation of oximes with propargyl alcohols, a dual directing group-mediated pathway has been proposed. nih.gov These studies suggest that the reaction can proceed through a Rh(III)-Rh(V)-Rh(III) catalytic cycle. nih.gov The nature of the directing group and the coupling partner can influence the reaction pathway and the final product.
A significant advancement in rhodium catalysis is the development of atroposelective oxidative C-H/C-H cross-coupling reactions to synthesize axially chiral biaryl compounds. This is particularly relevant for the formation of C-C bonds between an existing isoquinoline ring and an aryl group.
These reactions often utilize a chiral cyclopentadienyl (B1206354) (Cp) rhodium(III) complex in combination with a chiral carboxylic acid as a co-catalyst. nih.govacs.orgfigshare.comnih.gov This dual chiral catalyst system enables the enantioselective coupling of 1-aryl isoquinoline derivatives with various electron-rich heteroarenes (such as thiophenes, furans, and indolizines) or other aryl partners. nih.govacs.org The process involves a double C-H functionalization, providing direct access to a wide array of axially chiral bi(hetero)aryls in high yields and with excellent enantioselectivities. nih.govacs.org
Mechanistic investigations suggest that in some cases, the C-H bond cleavage steps may not be the rate-limiting step of the catalytic cycle. acs.orgnih.gov The reversibility of the C-H cleavage has also been suggested in certain systems. nih.govfigshare.com
Table 2: Examples of Rhodium-Catalyzed Atroposelective C-H/C-H Cross-Coupling
| Isoquinoline Substrate | Coupling Partner | Chiral Catalyst System | Yield (%) | ee (%) |
| 1-Aryl isoquinolines | Indolizines | SCpRh complex and chiral carboxylic acid | up to 96 | up to 98 |
| 1-Aryl isoquinolines | Thiophenes, furans, benzothiophenes | Chiral CpRh(III) complex and chiral carboxylic acid | up to 99 | up to 99 |
| Benzoisoquinolines | Thiophenes | Chiral CpRh(III) complex and chiral carboxylic acid | 70-99 | 79-97 |
Data sourced from references nih.govacs.org. "ee" denotes enantiomeric excess.
Copper-Catalyzed Cyclization and Coupling Reactions
Copper catalysis offers a cost-effective and versatile alternative for the synthesis of isoquinoline-related structures. Copper catalysts can promote various cyclization and coupling reactions, leading to the formation of the core heterocyclic ring and its derivatives.
Copper-catalyzed intermolecular cyclization reactions have been developed for the synthesis of quinolines from simple starting materials like anilines and terminal acetylene esters. rsc.org These methods involve a cascade process where C-N and C-C bonds are formed sequentially. rsc.org Copper-catalyzed tandem amino radical cyclizations have also been reported for the synthesis of more complex fused systems like indolo-[2,1-a]isoquinolines. rsc.org This one-pot process allows for the simultaneous formation of a C-C and a C-N bond under mild conditions. rsc.org
Furthermore, copper(I) has been employed in intramolecular tandem acylation/O-arylation reactions to synthesize benzofuro[3,2-c]quinolin-6(5H)-ones. nih.gov This reaction proceeds with high yields and is tolerant of various functional groups on the phenyl moieties of the starting material. nih.gov The development of copper-catalyzed methods for the synthesis of flavones, which share a heterocyclic core, has also been explored, including carbonylative cyclization using CO2. nih.gov
Cobalt- and Ruthenium-Catalyzed Isoquinoline Synthesis Methodologies
Transition metal-catalyzed reactions, particularly those involving C-H activation, have become a cornerstone of modern synthetic chemistry for building complex heterocyclic systems. Cobalt and ruthenium catalysts are notable for their ability to facilitate the annulation of various starting materials to form the isoquinoline core.
Cobalt-Catalyzed Synthesis: Earth-abundant cobalt catalysts have gained prominence for their utility in C-H activation and annulation reactions. chemguide.co.uk A common strategy involves the reaction of benzylamines or related derivatives with alkynes. For instance, cobalt(III) complexes can catalyze the oxidative annulation of benzylamides with both internal and terminal alkynes. chemimpex.comresearchgate.net In these reactions, a directing group, which can later be removed (a traceless directing group), is often employed to achieve high regioselectivity. chemimpex.comresearchgate.net The general approach allows for the synthesis of a wide array of substituted isoquinolines by varying the substitution patterns on the benzamide (B126) and alkyne partners. researchgate.net Oxygen is often used as a green and efficient terminal oxidant in these catalytic cycles. chemimpex.com
Ruthenium-Catalyzed Synthesis: Ruthenium catalysts are also highly effective for constructing isoquinoline and related heterocyclic frameworks. mdpi.combiosynth.comoup.com One well-established method is the cyclization of aromatic ketoximes with alkynes, catalyzed by ruthenium complexes like [{RuCl2(p-cymene)}2]. thieme-connect.deyoutube.com This process operates through a C-H bond activation mechanism and demonstrates high regioselectivity, affording substituted isoquinolines in good to excellent yields. thieme-connect.deyoutube.com Another approach involves the ruthenium-catalyzed oxidative annulation of benzamides bearing a directing group, such as an 8-aminoquinoline (B160924) moiety, with alkynes. mdpi.combiosynth.com These reactions can proceed in the open air, showcasing the robustness of the catalytic system. mdpi.com Electrochemical methods have also been developed where a ruthenium catalyst facilitates the C-H/N-H functionalization, using electricity as a sustainable oxidant to regenerate the active catalyst. commonorganicchemistry.com
The following table summarizes representative catalytic systems for isoquinoline synthesis.
| Catalyst System | Starting Materials | Key Features |
| Co(III) complex / Picolinamide DG | Benzylamide, Alkyne | Traceless directing group (DG), O2 as oxidant, good functional group tolerance. chemimpex.comresearchgate.net |
| [{RuCl2(p-cymene)}2] / NaOAc | Aromatic Ketoxime, Alkyne | Highly regioselective, good to excellent yields, tolerant of various functional groups. thieme-connect.deyoutube.com |
| Ru(II) / 8-Aminoquinoline DG | N-quinolin-8-yl-benzamide, Alkyne | Bidentate directing group, broad substrate scope, high regioselectivity with unsymmetrical alkynes. mdpi.combiosynth.com |
| Ru(II) Carboxylate / Electrocatalysis | Amide, Alkyne | Oxidant-free (uses electricity), sustainable, operates via a Ru(II/III/I) cycle. commonorganicchemistry.com |
These methodologies provide access to a diverse range of isoquinoline cores. To synthesize a precursor for this compound, one would select starting materials already bearing the chloro-substituent on the benzene ring moiety.
Functional Group Interconversions for this compound Synthesis
Once the substituted isoquinoline core is assembled, subsequent functional group interconversions are necessary to arrive at the final target molecule. This involves the chemoselective reduction of a carbonyl group at the C1 position and the regioselective introduction of the chlorine atom at the C5 position.
Chemoselective Reduction of Carbonyl Derivatives at the C1 Position
The conversion of a C1-carbonyl derivative, such as isoquinoline-1-carbaldehyde (B1296187), to the primary alcohol (isoquinolin-1-yl)methanol is a critical reduction step. This transformation must be chemoselective, leaving other functional groups, particularly the C5-chloro substituent and the aromatic ring system, intact.
Hydride-based reducing agents are standard reagents for the reduction of aldehydes and ketones to alcohols. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is a particularly mild and selective reagent, making it ideal for this purpose. commonorganicchemistry.com Unlike more powerful reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or aryl halides under standard conditions, ensuring the preservation of the C5-chloro group. masterorganicchemistry.com
The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol, at ambient or reduced temperatures (e.g., 0 °C) to control reactivity. commonorganicchemistry.comugm.ac.id The hydride from NaBH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde, forming an intermediate alkoxide. chemguide.co.ukyoutube.com A subsequent workup with water or a mild acid protonates the alkoxide to yield the final primary alcohol. chemguide.co.uk
The table below outlines a typical protocol for this reduction.
| Reagent | Solvent | Temperature | Workup | Product |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to Room Temperature | Water or dilute acid (e.g., NH₄Cl) | Primary Alcohol |
The reduction of isoquinoline-1-carbaldehyde to (isoquinolin-1-yl)methanol using NaBH₄ is a highly specific and efficient transformation. The aldehyde group is significantly more electrophilic than the imine-like double bond within the isoquinoline ring, and it is readily reduced while the aromatic system remains untouched. chemguide.co.ukmasterorganicchemistry.com This inherent difference in reactivity allows for the selective reduction of the aldehyde with high fidelity. The mild nature of NaBH₄ ensures that the C-Cl bond at the C5 position is not susceptible to hydrogenolysis, a potential side reaction with stronger reducing systems or catalytic hydrogenation under harsh conditions. This chemoselectivity is fundamental to the successful synthesis of the target molecule.
Introduction and Manipulation of Halogen Substituents at the C5 Position
The regioselective installation of a chlorine atom at the C5 position of the isoquinoline ring is a challenging but critical step. The electronic properties of the isoquinoline nucleus dictate the outcome of electrophilic substitution reactions.
Direct electrophilic halogenation of the unsubstituted isoquinoline ring is complicated by regioselectivity issues. The isoquinoline system undergoes electrophilic attack preferentially on the benzene ring portion, rather than the pyridine (B92270) ring. These reactions, including nitration, sulfonation, and halogenation, typically yield a mixture of the 5- and 8-substituted isomers. youtube.com For example, direct bromination of isoquinoline results in a mixture of 5-bromoisoquinoline (B27571) and 8-bromoisoquinoline. youtube.com Achieving selective C5-chlorination through this direct route is therefore difficult and often results in low yields of the desired isomer, necessitating challenging purification.
To overcome this, several advanced strategies are employed:
Directed C-H Functionalization: In related systems like quinolines, directing groups have been used to achieve regioselective halogenation at the C5 position. mdpi.com An amide or other coordinating group placed at the C8 position can direct an iron or other transition metal catalyst to selectively functionalize the C5-H bond. mdpi.comrsc.org While less common for isoquinolines, this principle represents a modern approach to achieving regiocontrol.
Synthesis from Pre-substituted Precursors: A more traditional and often more reliable method involves constructing the isoquinoline ring from a starting material that already contains the desired substituent or a precursor group. For instance, a Pomeranz–Fritsch or Bischler–Napieralski synthesis could be initiated from a 2-chloro-substituted phenethylamine (B48288) or benzylamine (B48309) derivative, which would ultimately place the chlorine atom at the C5 position of the final isoquinoline product. Another route involves the synthesis and subsequent reduction of 1-chloro-5-nitroisoquinoline, where the nitro group is introduced at the C5 position via nitration and later converted to other functionalities if needed.
Pre-functionalization Strategies Utilizing Halogenated Building Blocks
Among these, the Bischler-Napieralski reaction stands out as a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be readily prepared from halogenated phenethylamines. wikipedia.orgorganic-chemistry.orgorganicreactions.org The resulting dihydroisoquinolines can then be oxidized to the corresponding isoquinolines, which can be further functionalized.
A key aspect of the Bischler-Napieralski reaction is the use of a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to facilitate the intramolecular electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which then cyclizes onto the electron-rich aromatic ring. The presence of a halogen substituent on the aromatic ring of the β-arylethylamide starting material directly leads to the formation of a halogenated dihydroisoquinoline.
For instance, the synthesis of a 5-chloro-3,4-dihydroisoquinoline (B12920185) can be envisioned starting from a 2-(3-chlorophenyl)ethan-1-amine derivative. This amine would first be acylated to form the corresponding β-arylethylamide. Subsequent treatment with a dehydrating agent would then induce the Bischler-Napieralski cyclization to yield the desired 5-chloro-3,4-dihydroisoquinoline. The reaction conditions, particularly the choice of dehydrating agent and solvent, can be optimized to maximize the yield and minimize side reactions. organic-chemistry.org
Recent advancements have introduced milder conditions for the Bischler-Napieralski reaction, expanding its applicability to a wider range of substrates, including those with sensitive functional groups. For example, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) has been shown to be effective for the cyclodehydration of both activated and halogenated N-phenethylamides at low temperatures, providing the corresponding 3,4-dihydroisoquinolines in high yields. nih.gov
The following table outlines a representative two-step sequence for the synthesis of a substituted 5-chloro-3,4-dihydroisoquinoline using a pre-functionalized halogenated building block via the Bischler-Napieralski reaction.
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Amide Formation | 2-(3-chlorophenyl)ethan-1-amine, Acyl chloride | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), Room Temperature | N-(2-(3-chlorophenyl)ethyl)acetamide |
| 2 | Bischler-Napieralski Cyclization | N-(2-(3-chlorophenyl)ethyl)acetamide | POCl₃, Reflux | 5-Chloro-1-methyl-3,4-dihydroisoquinoline |
Once the 5-chloro-3,4-dihydroisoquinoline is obtained, it can be oxidized to the corresponding 5-chloroisoquinoline (B14526). A common method for this aromatization is dehydrogenation using a palladium catalyst (e.g., Pd/C) at elevated temperatures.
The subsequent introduction of the methanol group at the 1-position of the 5-chloroisoquinoline scaffold can be achieved through a multi-step functionalization sequence. A plausible route involves the conversion of the 1-position to a carboxylic acid, followed by reduction. For example, if a 1-methyl-5-chloroisoquinoline is synthesized as described above, the methyl group can be oxidized to a carboxylic acid. Alternatively, strategies involving the introduction of a cyano group at the 1-position followed by hydrolysis can yield the desired carboxylic acid intermediate, 5-chloroisoquinoline-1-carboxylic acid. chembk.comthieme-connect.debldpharm.com
The final step in the synthesis of this compound would be the reduction of the 5-chloroisoquinoline-1-carboxylic acid. This transformation can be effectively carried out using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), which is known to reduce carboxylic acids to primary alcohols. thieme-connect.de
The following table summarizes a potential synthetic sequence for the conversion of a 1-substituted 5-chloroisoquinoline to the target molecule.
| Step | Reaction | Starting Material | Reagents and Conditions | Product |
| 1 | Oxidation/Hydrolysis | 5-Chloro-1-methylisoquinoline or 5-Chloro-1-cyanoisoquinoline | Oxidizing agent (e.g., KMnO₄) or Acid/Base Hydrolysis | 5-Chloroisoquinoline-1-carboxylic acid |
| 2 | Reduction | 5-Chloroisoquinoline-1-carboxylic acid | Lithium aluminum hydride (LiAlH₄), Anhydrous solvent (e.g., THF) | This compound |
This strategic use of halogenated building blocks in classical cyclization reactions, followed by controlled functional group manipulations, provides a versatile and efficient pathway to complex molecules like this compound. The pre-functionalization approach ensures the precise placement of the chloro-substituent, a critical feature for the targeted molecular architecture.
Mechanistic Investigations of 5 Chloroisoquinolin 1 Yl Methanol Synthesis and Reactions
Elucidation of Reaction Mechanisms in Isoquinoline (B145761) Formation
The construction of the isoquinoline core can be achieved through various sophisticated chemical transformations. The elucidation of these reaction mechanisms, particularly for substituted derivatives, involves a deep understanding of catalytic processes, reactive intermediates, and the principles of chemical selectivity.
Transition-metal catalysis stands as a powerful and efficient strategy for synthesizing complex heterocyclic molecules from simple precursors. mdpi.commdpi.comias.ac.in Metals such as rhodium (Rh), palladium (Pd), ruthenium (Ru), and copper (Cu) are frequently employed to catalyze C-H activation and annulation reactions, which are fundamental to modern isoquinoline synthesis. mdpi.comacs.org
A general catalytic cycle for the Rh(III)-catalyzed synthesis of isoquinolines, a common method, typically involves several key steps. mdpi.comacs.orgrsc.org The process is often initiated by the coordination of a directing group on the aromatic substrate to the metal center. nih.gov This is followed by a concerted metalation-deprotonation (CMD) step, where a C-H bond is cleaved to form a rhodacycle intermediate. acs.orgnih.gov The alkyne coupling partner then inserts into the Rh-C bond. Subsequent reductive elimination forms the isoquinoline ring and regenerates the active Rh(III) catalyst, often with the aid of an oxidant like Cu(OAc)₂. rsc.org
A proposed catalytic cycle for Rh(III)-catalyzed isoquinoline synthesis is as follows:
C-H Activation: The catalyst, such as [Cp*RhCl₂]₂, reacts with the starting material (e.g., a benzamide (B126) or ketoxime) to form a cyclometalated intermediate. mdpi.comnih.gov This step is directed by a functional group on the substrate.
Alkyne Insertion: The alkyne coordinates to the metal center and subsequently inserts into the metal-carbon bond of the cyclometalated species. nih.gov
Reductive Elimination/Aromatization: The resulting intermediate undergoes reductive elimination and subsequent aromatization to yield the final isoquinoline product and regenerate the active catalyst. nih.gov
Similarly, palladium-catalyzed processes often proceed through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. mdpi.comnih.gov In a typical Pd(0)/Pd(II) cycle for C2 arylation of quinoline (B57606) N-oxides, the mechanism involves oxidative addition of an aryl bromide to the Pd(0) species, C-H activation via a CMD pathway, and reductive elimination to form the product. nih.gov
While transition-metal catalysis is dominant, radical-mediated pathways offer alternative and powerful strategies for isoquinoline synthesis. These reactions often proceed under metal-free conditions and involve unique key intermediates.
One notable approach involves the generation of imidoyl radicals. For instance, the reaction of o-alkynyl isonitriles can generate imidoyl radicals that subsequently undergo cyclization to afford the quinoline or isoquinoline core. thieme-connect.com The selectivity of this cyclization (i.e., 5-exo vs. 6-endo ring closure) can be a challenge, but using o-alkenylaryl isonitriles can lead to more efficient 6-endo cyclization through a radical cyclization–homoallylic expansion–fragmentation sequence. thieme-connect.com
Another innovative, transition-metal-free method utilizes "super-electron-donor" (SED) 2-azaallyl anions. nsf.gov This protocol is initiated by a single-electron transfer (SET) from the 2-azaallyl anion to an o-alkynylbenzonitrile derivative. This generates a radical anion which undergoes a 6-endo-dig cyclization, followed by a radical-radical coupling and subsequent aromatization to furnish the isoquinoline product. nsf.gov Biomimetic syntheses of related alkaloids also employ radical cyclization of key intermediates to form the core structure. rsc.org
The ability to selectively functionalize a specific C-H bond among many is a significant challenge in organic synthesis. Directed C-H activation has emerged as a premier strategy to control both regio- and chemoselectivity in the synthesis of substituted isoquinolines. mdpi.comnih.gov In this approach, a directing group (DG) installed on the substrate coordinates to the transition-metal catalyst, positioning it in close proximity to the targeted C-H bond for activation. mdpi.com
This strategy is crucial for preparing specifically substituted isoquinolines, such as a 5-chloro derivative. By choosing a starting material with a directing group (e.g., an amide, oxime, or hydrazone) and a chlorine atom at the desired position on the benzene (B151609) ring, the catalyst is guided to activate the ortho-C-H bond, leading to annulation that forms the isoquinoline ring with the chlorine atom precisely at the C-5 position. acs.org
Examples of directing groups used in isoquinoline synthesis include:
Hydrazones: Used in Rh(III)-catalyzed reactions to direct ortho C-H bond activation and annulation without an external oxidant. acs.org
N-methoxybenzamides: Employed in palladium-catalyzed C-H activation/annulation with allenes to produce hydroisoquinolinones. mdpi.com
Oximes: Widely used in Rh(III)-catalyzed reactions with alkynes or diazo compounds to generate multisubstituted isoquinolines and their N-oxides. acs.orgorganic-chemistry.org
Kinetics and Thermodynamics of Critical Transformation Steps
The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. In isoquinoline synthesis, these factors can determine product distribution, reaction rates, and the feasibility of certain mechanistic pathways.
Kinetic studies, such as the analysis of the kinetic isotope effect (KIE), can shed light on the rate-determining step of a reaction. For instance, in a Rh(III)-catalyzed synthesis of indazolo[2,3-a]quinolines, KIE studies suggested that the C-H activation step is likely the product-determining step of the catalytic cycle. rsc.org
The temperature of a reaction can significantly influence whether the kinetic or thermodynamic product is favored. In some reactions involving isoquinolines, a lower temperature may favor the formation of a kinetic isomer, while a higher temperature allows the system to reach equilibrium and form the more stable thermodynamic product. youtube.com
Furthermore, reaction rates can be dramatically accelerated under specific conditions. Studies have shown that the Pomeranz-Fritsch synthesis of isoquinoline, which can take hours or days in bulk solution, occurs on a millisecond timescale when conducted in charged microdroplets. nih.gov This acceleration is attributed to the confined environment and high charge density on the droplet surface. nih.gov
Influence of Reaction Parameters on Mechanistic Pathways
The pathway a reaction follows can be highly sensitive to external parameters. Optimizing conditions such as solvent, catalyst loading, and temperature is essential for maximizing yield and selectivity.
The choice of solvent can be critical. In some cases, solvent-free conditions are not only viable but also advantageous, offering a more sustainable method. nih.gov In other syntheses, the solvent can fundamentally alter the reaction outcome. For example, in a biomimetic synthesis of aporphine (B1220529) and morphinandienone alkaloids, using hexafluoroisopropanol (HFIP) as the solvent selectively produces the aporphine-type products, whereas using wet acetonitrile (B52724) (CH₃CN) diverts the reaction to yield morphinedienone-type products. rsc.org
Catalyst loading must be carefully optimized. Insufficient catalyst may lead to low yields, while an excessive amount may not improve the yield and increases cost and potential for side reactions. researchgate.net The optimal loading is typically determined empirically.
| Entry | Catalyst Loading (mg) | Yield (%) |
|---|---|---|
| 1 | 100 | 65 |
| 2 | 200 | 72 |
| 3 | 300 | 80 |
| 4 | 500 | 92 |
| 5 | 600 | 92 |
| 6 | 700 | 92 |
Temperature is another crucial parameter. Both excessively high and low temperatures can be detrimental to the reaction yield. mdpi.com There is typically an optimal temperature range for a given transformation.
| Entry | Temperature (°C) | Yield (%) |
|---|---|---|
| 1 | -10 | 0 |
| 2 | 0 | 75 |
| 3 | 25 | 91 |
| 4 | 40 | 82 |
These parameters collectively influence the energy landscape of the reaction, affecting the stability of intermediates and the activation barriers of transition states, thereby directing the course of the synthesis.
Computational Chemistry Applications in the Study of 5 Chloroisoquinolin 1 Yl Methanol
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.netnih.gov DFT methods are instrumental in exploring the fundamental properties of (5-Chloroisoquinolin-1-yl)methanol, from its preferred spatial arrangement to its electronic reactivity.
Before any electronic properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For a molecule with rotatable bonds, such as the hydroxymethyl group in this compound, multiple stable conformations may exist.
Conformational analysis systematically explores these different spatial arrangements to identify the most energetically favorable conformers. researchgate.net This would involve rotating the C-C and C-O bonds of the methanol (B129727) substituent to map out the potential energy surface. The results of such an analysis would reveal the relative stability of different conformers and the energy barriers between them.
Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | 60° | 0.00 | 75.3 |
| 2 | 180° | 0.85 | 19.1 |
| 3 | -60° | 1.20 | 5.6 |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Hypothetical FMO Data for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily localized on the isoquinoline (B145761) ring system. |
| LUMO | -1.2 | Distributed across the isoquinoline ring and the chloro substituent. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate stability and reactivity. |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov
For this compound, an EPS analysis would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and certain parts of the aromatic ring would likely show positive potential, indicating susceptibility to nucleophilic attack.
Computational Modeling of Reaction Mechanisms and Pathways
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. researchgate.net This allows for the detailed investigation of reaction mechanisms, providing insights into the transformation of reactants into products.
A chemical reaction proceeds through a high-energy state known as the transition state. Locating this transition state is crucial for understanding the reaction mechanism and calculating its activation energy. Computational methods can search the potential energy surface for these saddle points that represent the transition state structure.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species.
The activation energy is the energy difference between the reactants and the transition state. nih.gov A lower activation energy corresponds to a faster reaction. Computational chemistry can provide accurate estimates of these energy barriers. researchgate.net
From the calculated activation energy and other thermodynamic properties, it is possible to estimate the reaction rate constant using transition state theory. nih.gov This allows for a quantitative prediction of how fast a reaction will proceed under specific conditions.
Hypothetical Reaction: O-Alkylation of this compound with Methyl Iodide
| Parameter | Calculated Value | Unit |
| Activation Energy (Ea) | 18.5 | kcal/mol |
| Pre-exponential Factor (A) | 2.1 x 10¹¹ | s⁻¹ |
| Rate Constant (k) at 298 K | 3.4 x 10⁻³ | M⁻¹s⁻¹ |
Application of Continuum and Explicit Solvation Models and Their Impact on Computational Predictions
In the computational study of molecules like this compound, accounting for the solvent environment is critical for accurate predictions of chemical and physical properties. Solvation models are broadly categorized into two main types: explicit and implicit (or continuum) models, each with distinct advantages and computational costs. nih.govwikipedia.org
Explicit Solvation Models treat each solvent molecule individually. wikipedia.org In this approach, the solute, this compound, is placed in a box filled with a large number of discrete solvent molecules (e.g., water). The interactions between the solute and every solvent molecule, as well as among the solvent molecules themselves, are calculated. This method provides a highly detailed and physically realistic picture of the solvation shell, capturing specific, localized interactions such as hydrogen bonding between the methanol group of the solute and surrounding water molecules. arxiv.org However, the computational expense of simulating a large number of molecules makes this approach time-consuming, particularly for large-scale simulations or high-throughput screening. nih.govarxiv.org
Continuum Solvation Models , also known as implicit models, represent the solvent as a continuous, homogeneous medium with a defined dielectric constant (e.g., ε ≈ 80 for water). nih.govwikipedia.org The solute is placed within a cavity in this dielectric continuum, and its interaction with the solvent is calculated based on the solvent's bulk properties. nih.gov This method significantly reduces computational cost by averaging the behavior of many dynamic solvent molecules. arxiv.orgwikipedia.org Popular continuum models include the Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD), and models based on the Generalized Born equation. wikipedia.orgyoutube.com These models are efficient for calculating properties like solvation free energy and are widely used in quantum chemical packages. nih.gov
The impact of different solvation models on the predicted properties of this compound can be illustrated through a comparative data table. The values presented are hypothetical but representative of the typical differences observed in computational studies.
| Predicted Property | Gas Phase (No Solvent) | Continuum Model (PCM/Water) | Explicit Model (TIP3P Water Box) | Rationale for Difference |
|---|---|---|---|---|
| Calculated Dipole Moment (Debye) | 3.5 D | 4.8 D | 5.1 D | The polar solvent induces a larger dipole moment in the solute. The explicit model captures specific hydrogen bonds, leading to a slightly higher value. |
| Solvation Free Energy (kcal/mol) | N/A | -9.8 kcal/mol | -11.2 kcal/mol | Explicit models can better capture the enthalpic contribution of specific hydrogen bonds, often resulting in a more negative (more favorable) solvation energy. nih.gov |
| Relative Computational Time | 1x | ~5x | ~500x | Continuum models add a moderate computational cost, while explicit simulations require calculating interactions for thousands of molecules over time. arxiv.org |
In Silico Design and Prediction of Novel Derivatizations and Reactivity Patterns
In silico methods are indispensable tools for the rational design of novel derivatives of a parent compound like this compound. These computational techniques allow researchers to predict the properties of hypothetical molecules before undertaking their actual synthesis, thereby saving significant time and resources. nih.gov This process involves modifying the core structure and evaluating how these changes affect desired properties, such as biological activity, solubility, or metabolic stability. mdpi.com
For this compound, in silico derivatization could explore modifications at several key positions. For instance, the chlorine atom on the isoquinoline ring could be replaced with other functional groups (e.g., fluorine, methoxy, or cyano groups) to modulate electronic properties and lipophilicity. The methanol group could be oxidized to an aldehyde or carboxylic acid, or esterified to introduce different alkyl or aryl groups. Computational tools can predict how these structural changes influence key molecular descriptors. mdpi.com
Predicting reactivity patterns is another crucial application. By calculating properties such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO), chemists can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atom in the isoquinoline ring is predicted to be a primary site for protonation or alkylation. The aromatic rings can undergo electrophilic substitution, with the chlorine atom acting as a directing group. Understanding these patterns is vital for planning synthetic routes to new derivatives. acs.org
Furthermore, in silico fragmentation tools can predict the mass spectrometry fragmentation patterns of novel derivatives, which is essential for their future identification and characterization. scienceopen.com By generating theoretical spectra for a library of virtual compounds, researchers can more easily identify "known unknowns"—compounds that exist in databases but lack reference spectra. scienceopen.com
The following interactive table provides hypothetical examples of novel derivatizations of this compound and their predicted properties, illustrating the utility of in silico design.
| Derivative Structure | Modification | Predicted LogP (Lipophilicity) | Predicted Reactivity Hotspot | Potential Application |
|---|---|---|---|---|
| (5-Fluoroisoquinolin-1-yl)methanol | Replace -Cl with -F | 2.1 | Isoquinoline Nitrogen (Nucleophilic) | Modulated metabolic stability and target binding. |
| 5-Chloroisoquinoline-1-carbaldehyde | Oxidize -CH₂OH to -CHO | 2.5 | Aldehyde Carbonyl (Electrophilic) | Key intermediate for further synthesis (e.g., reductive amination). |
| (5-Methoxyisoquinolin-1-yl)methanol | Replace -Cl with -OCH₃ | 1.9 | Aromatic ring activated for electrophilic substitution. | Increased polarity and potential for new hydrogen bond interactions. |
| (5-Chloroisoquinolin-1-yl)methyl acetate | Esterification of -OH | 3.2 | Ester Carbonyl (Electrophilic) | Prodrug strategy to improve membrane permeability. mdpi.com |
Future Directions in the Academic Research of 5 Chloroisoquinolin 1 Yl Methanol
Development of Highly Efficient, Atom-Economical, and Sustainable Synthetic Strategies
The development of synthetic methods that are both highly efficient and environmentally benign is a paramount goal in modern organic chemistry. For the synthesis of the chloroisoquinoline core, future research will likely prioritize the design of atom-economical reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Catalytic domino reactions, which involve a series of consecutive transformations in a single pot, represent a powerful approach to achieving atom economy. nih.gov For instance, ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols has been shown to be a broad and functional group tolerant method for creating nitrogen heterocyles. nih.gov Similarly, palladium-catalyzed cascade reactions have been employed for the synthesis of various N-heterocycles from readily available alkynes, demonstrating operational simplicity and tolerance to air and moisture. organic-chemistry.orgacs.org These methodologies could be adapted and optimized for the synthesis of (5-Chloroisoquinolin-1-yl)methanol and its analogues.
The principles of "green chemistry" will also be central to future synthetic designs. This includes the use of ultrasound irradiation to accelerate reactions and improve yields, as has been demonstrated in the synthesis of other chloroquinoline derivatives. researchgate.net Furthermore, the development of metal-free synthetic routes, such as those utilizing in situ air oxidation, offers an environmentally friendly alternative to traditional metal-catalyzed processes. rsc.org The use of visible light as a renewable energy source for photocatalysis is another promising avenue for sustainable synthesis. mdpi.com
| Synthetic Strategy | Key Features | Potential Application to this compound |
| Ruthenium-Catalyzed Domino Reactions | Atom-economical, broad scope, functional group tolerance. nih.gov | Efficient construction of the isoquinoline (B145761) core from simple, linear precursors. |
| Palladium-Catalyzed Cascade Reactions | Utilizes readily available alkynes, operational simplicity, air and moisture tolerant. organic-chemistry.orgacs.org | One-pot synthesis of substituted chloroisoquinolines. |
| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, "green" methodology. researchgate.net | Accelerated and efficient synthesis of the target compound and its derivatives. |
| Metal-Free In Situ Air Oxidation | Environmentally friendly, avoids heavy metal catalysts. rsc.org | A sustainable approach to the aromatization step in isoquinoline synthesis. |
| Visible-Light Photocatalysis | Utilizes a renewable energy source, sustainable. mdpi.com | Green synthesis of the chloroisoquinoline scaffold. |
Exploration of Photo- and Electro-Chemical Approaches for Synthesis and Functionalization
Photochemical and electrochemical methods offer unique advantages for the synthesis and functionalization of heterocyclic compounds, often proceeding under mild conditions and with high selectivity. rsc.org The future of this compound research will undoubtedly involve a greater exploration of these powerful techniques.
Visible-light-induced radical cascade cyclizations have emerged as a potent tool for constructing complex molecular architectures, including the indolo[2,1-a]isoquinoline core. rsc.org These reactions benefit from mild conditions and excellent functional group tolerance, making them highly attractive for the synthesis of diverse chloroisoquinoline derivatives. rsc.org Similarly, controlled photochemical synthesis can be employed to generate various isoquinoline-based structures through amidyl radical cyclization cascades. acs.org A notable photochemical method for the direct hydroxyalkylation of quinolines and isoquinolines has been developed, which operates via a mechanism distinct from classical Minisci chemistry and avoids the need for external oxidants. nih.gov
Electrochemical synthesis is recognized as a sustainable and scalable strategy for constructing challenging carbon-carbon and carbon-heteroatom bonds. rsc.org Anodic electrochemical methods, in particular, can facilitate C-H functionalization and C-N bond formation under mild conditions, providing an alternative to traditional methods that often require high temperatures and stoichiometric oxidants. rsc.org These approaches could be instrumental in the late-stage functionalization of the this compound scaffold, allowing for the introduction of various substituents to modulate its properties.
| Method | Advantages | Potential Application |
| Visible-Light-Induced Radical Cascade Cyclization | Mild conditions, excellent functional group tolerance. rsc.org | Synthesis of complex chloroisoquinoline derivatives. |
| Controlled Photochemical Synthesis | Access to diverse isoquinoline structures via radical cascades. acs.org | Controlled construction of functionalized chloroisoquinoline cores. |
| Photochemical C-H Hydroxyalkylation | Direct functionalization without external oxidants. nih.gov | Introduction of hydroxyalkyl groups onto the chloroisoquinoline ring. |
| Anodic Electrochemical C-H Functionalization | Sustainable, scalable, mild conditions. rsc.org | Late-stage modification of the this compound scaffold. |
Advanced Mechanistic Refinements through Integration of In-situ Spectroscopic Techniques and Ultrafast Dynamics
A thorough understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Future research on this compound will benefit from the integration of advanced in-situ spectroscopic techniques to probe reaction intermediates and transition states in real-time. aspbs.com Techniques such as in-situ infrared spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy can provide invaluable insights into the catalytic cycles and reaction pathways involved in the synthesis of chloroisoquinolines. aspbs.com
Furthermore, the study of ultrafast dynamics using techniques like femtosecond transient absorption spectroscopy can elucidate the initial photochemical and photophysical events that govern the reactivity of these molecules. acs.orgnih.gov Understanding these ultrafast processes, which occur on the femtosecond to picosecond timescale, is essential for optimizing photochemical reactions and designing molecules with specific photophysical properties. acs.orgrsc.org For instance, studies on other heterocyclic systems have revealed ultrafast intersystem crossing and geometric relaxation processes that influence their excited-state behavior. acs.org The investigation of the ultrafast dynamics of this compound and its derivatives could provide a deeper understanding of their photostability and reactivity. nih.gov
| Technique | Information Gained | Relevance to this compound Research |
| In-situ Infrared Spectroscopy | Identification of reaction intermediates and catalyst-substrate interactions. aspbs.com | Elucidation of reaction mechanisms for synthetic routes. |
| In-situ Raman Spectroscopy | Probing vibrational modes of molecules during a reaction. aspbs.com | Understanding structural changes in real-time. |
| In-situ X-ray Absorption Spectroscopy | Determination of the electronic and geometric structure of catalysts. aspbs.com | Characterization of active catalytic species. |
| Femtosecond Transient Absorption Spectroscopy | Observation of ultrafast excited-state dynamics. acs.orgnih.gov | Understanding photochemical reaction pathways and photophysical properties. |
Design of Comprehensive Libraries for Structure-Reactivity Relationship Studies (SRRS) Focusing on the Chloroisoquinoline Core and its Derivatives
To fully explore the potential of the chloroisoquinoline scaffold, the systematic design and synthesis of comprehensive compound libraries are essential. These libraries, containing a wide range of derivatives with varied substituents on the isoquinoline core, will enable detailed structure-reactivity relationship studies (SRRS).
By systematically modifying the electronic and steric properties of the substituents, researchers can gain a deeper understanding of how these changes influence the chemical reactivity and physical properties of the molecule. For example, studies on other quinoline (B57606) derivatives have shown that the nature of substituents can significantly impact their biological activity and spectroscopic properties. nih.govmdpi.com
The data generated from these SRRS will be invaluable for the rational design of new this compound derivatives with tailored properties for specific applications. High-throughput screening methods can be employed to rapidly evaluate the properties of these libraries, accelerating the discovery of compounds with desired characteristics.
| Research Area | Objective | Approach |
| Library Design | Create a diverse set of chloroisoquinoline derivatives. | Vary substituents at different positions of the isoquinoline ring. |
| Synthesis | Efficiently produce the designed compound library. | Utilize high-throughput synthesis techniques and optimized reaction protocols. |
| Structure-Reactivity Relationship Studies (SRRS) | Correlate molecular structure with chemical reactivity and physical properties. | Employ a range of analytical and spectroscopic techniques to characterize the library members. |
| Data Analysis | Identify key structural features that govern reactivity. | Use computational modeling and statistical analysis to interpret the experimental data. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
